2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide
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Overview
Description
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties .
Preparation Methods
The synthesis of 2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . The reaction conditions usually involve elevated temperatures and neutral or weakly basic organic solvents . Industrial production methods may also employ solid support catalysts such as aluminum oxide or titanium tetrachloride to enhance the yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and imidazo[1,2-a]pyridine moieties.
Common reagents used in these reactions include iodine, tert-butyl hydroperoxide, and various transition metal catalysts . Major products formed from these reactions depend on the specific conditions and reagents used but often include functionalized imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide involves its interaction with specific molecular targets and pathways. It can act as a modulator of GABA A receptors, cyclin-dependent kinases, and calcium channels . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular signaling pathways and biological responses .
Comparison with Similar Compounds
2-Chloro-N-(4-{8-methylimidazo[1,2-A]pyridin-2-YL}phenyl)benzamide is unique due to its specific structural features and biological activities. Similar compounds include:
Zolpidem: A sedative that also contains the imidazo[1,2-a]pyridine moiety.
Alpidem: An anxiolytic with a similar structure.
Saripidem: Another sedative with related chemical properties.
These compounds share the imidazo[1,2-a]pyridine scaffold but differ in their specific substituents and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C21H16ClN3O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H16ClN3O/c1-14-5-4-12-25-13-19(24-20(14)25)15-8-10-16(11-9-15)23-21(26)17-6-2-3-7-18(17)22/h2-13H,1H3,(H,23,26) |
InChI Key |
HDYZLQABXAUCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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